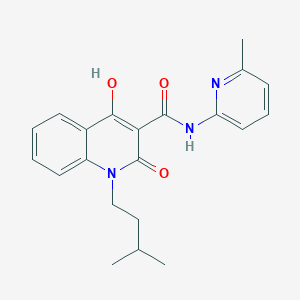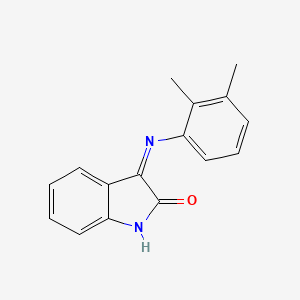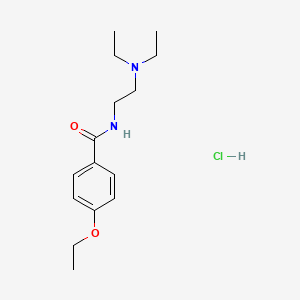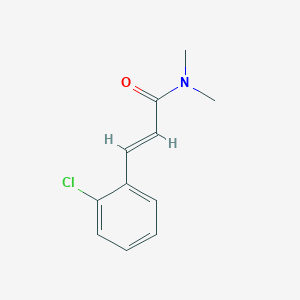
14,17,21-Trihydroxypregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14,17,21-Trihydroxypregn-4-ene-3,20-dione typically involves multi-step organic reactions starting from simpler steroid precursors. One common method includes the oxidation of pregnenolone followed by hydroxylation at specific positions to introduce the hydroxyl groups at the 14, 17, and 21 positions .
Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes using specific strains of bacteria or fungi that can introduce the necessary hydroxyl groups. This biotechnological approach is preferred due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 14,17,21-Trihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone by oxidation of the hydroxyl group at the 11 position.
Reduction: Reduction of the ketone groups to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Cortisone: Formed by oxidation.
Tetrahydrocortisol: Formed by reduction.
Scientific Research Applications
14,17,21-Trihydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Studied for its role in cellular signaling and stress response.
Medicine: Widely used as an anti-inflammatory and immunosuppressive agent in the treatment of conditions such as asthma, rheumatoid arthritis, and allergic reactions.
Industry: Utilized in the formulation of topical creams and ointments for skin conditions.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. Key molecular targets include cytokines, enzymes, and adhesion molecules .
Comparison with Similar Compounds
Cortisone: Similar structure but lacks the hydroxyl group at the 11 position.
Prednisolone: Contains additional double bonds and hydroxyl groups.
Dexamethasone: Contains fluorine atoms and additional methyl groups.
Uniqueness: 14,17,21-Trihydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties, making it highly effective as an anti-inflammatory and immunosuppressive agent .
Properties
CAS No. |
595-18-6 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14R,17R)-14,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-18-7-5-14(23)11-13(18)3-4-16-15(18)6-8-19(2)20(16,25)9-10-21(19,26)17(24)12-22/h11,15-16,22,25-26H,3-10,12H2,1-2H3/t15-,16+,18-,19-,20+,21-/m0/s1 |
InChI Key |
NBOPGWCQYLBUPH-FHBGEGHHSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@@]4(C(=O)CO)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4(C(=O)CO)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)


![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)



![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
